molecular formula C20H15ClF3N3O3S B11379640 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11379640
M. Wt: 469.9 g/mol
InChI Key: KZOXSDHXRDFROQ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-methylphenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, methylphenyl, methanesulfonyl, and trifluoromethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-methylphenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitutions. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the chloro, methylphenyl, methanesulfonyl, and trifluoromethylphenyl groups through various substitution reactions using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-methylphenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups.

Scientific Research Applications

5-Chloro-2-[(2-methylphenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-methylphenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-Chloro-2-(methylamino)phenyl(phenyl)methanol

Uniqueness

5-Chloro-2-[(2-methylphenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H15ClF3N3O3S

Molecular Weight

469.9 g/mol

IUPAC Name

5-chloro-2-[(2-methylphenyl)methylsulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H15ClF3N3O3S/c1-12-6-2-3-7-13(12)11-31(29,30)19-25-10-15(21)17(27-19)18(28)26-16-9-5-4-8-14(16)20(22,23)24/h2-10H,11H2,1H3,(H,26,28)

InChI Key

KZOXSDHXRDFROQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

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